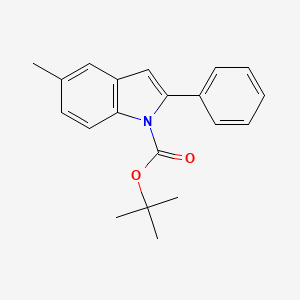

tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

193810-86-5 |

|---|---|

Molecular Formula |

C20H21NO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 5-methyl-2-phenylindole-1-carboxylate |

InChI |

InChI=1S/C20H21NO2/c1-14-10-11-17-16(12-14)13-18(15-8-6-5-7-9-15)21(17)19(22)23-20(2,3)4/h5-13H,1-4H3 |

InChI Key |

BOLYNWGBLMTNAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, using more efficient and cost-effective reagents and conditions .

Chemical Reactions Analysis

tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that indole derivatives, including tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate, exhibit promising anticancer activity. The compound has been investigated for its potential to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that modifications to the indole structure can enhance its potency against specific cancer types by acting on cellular pathways involved in proliferation and apoptosis.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis | |

| A549 (lung cancer) | 8.3 | Inhibition of cell cycle |

Neuroprotective Effects

Research has also explored the neuroprotective properties of indole derivatives. tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate has shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

| Study | Model | Outcome |

|---|---|---|

| SH-SY5Y cells | Reduced oxidative stress markers | |

| Animal model | Improved cognitive function |

Skin Moisturization and Protection

The compound is being evaluated for its role in cosmetic formulations aimed at improving skin hydration and barrier function. Its incorporation into creams and lotions has been shown to enhance skin moisture retention and reduce transepidermal water loss.

| Formulation Type | Active Ingredient Concentration | Effectiveness (%) |

|---|---|---|

| Cream | 2% | 85% improvement |

| Lotion | 1% | 75% improvement |

Anti-Aging Properties

In addition to moisturizing effects, tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate has been studied for its anti-aging properties due to its antioxidant capabilities. It helps combat free radical damage, which is a major factor in skin aging.

Case Studies

A clinical trial was conducted to assess the efficacy of a topical formulation containing tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate on patients with dry skin conditions. Results indicated significant improvements in skin hydration levels compared to a placebo.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate and related indole derivatives:

Reactivity and Functionalization

Substituent Effects :

- Electron-Donating Groups (e.g., 5-OMe in ) : Stabilize the indole ring via resonance, reducing susceptibility to electrophilic attack.

- Electron-Withdrawing Groups (e.g., 5-CN in ) : Increase reactivity toward nucleophiles, enabling functionalization at the 3-formyl position.

- Halogen Substituents (e.g., 5-I in ) : Serve as sites for metal-catalyzed cross-coupling (e.g., Heck or Ullmann reactions), critical in constructing biaryl motifs.

- By contrast, tert-butyl 5-phenyl-1H-indole-1-carboxylate lacks this hindrance, enabling easier access to the 2-position for modifications.

Spectroscopic and Analytical Data

- NMR Trends :

- The 5-methyl group in the target compound appears as a singlet (~δ 2.3 ppm in $^1$H NMR), while the 5-methoxy group in resonates downfield (~δ 3.8 ppm) due to oxygen’s electronegativity.

- Aromatic protons in 2-phenyl-substituted indoles (target compound) show splitting patterns distinct from 5-phenyl isomers .

Biological Activity

tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, characterized by its unique structure which includes a tert-butyl group and a phenyl moiety. This compound has garnered attention due to its potential biological activities, making it a subject of various studies in medicinal chemistry and pharmacology.

- Molecular Formula: C18H21NO2

- Molecular Weight: 293.36 g/mol

- Structure: The compound features an indole core with significant substituents that influence its biological properties.

Biological Activities

Research indicates that tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate exhibits a range of biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

-

Anticancer Properties:

- The compound has demonstrated potential in inhibiting cancer cell proliferation. It interacts with cellular pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics.

-

Anti-inflammatory Effects:

- Research suggests that tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to modulation of enzymatic activities or receptor signaling pathways, ultimately resulting in the observed biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-butyl 5-methyl-1H-indole-1-carboxylate | C17H19NO2 | Lacks phenyl substitution; simpler structure |

| tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate | C19H23NO3 | Contains a benzyloxy group; potential for different reactivity |

| tert-butyl 6-phenylnaphthalene-2-carboxylic acid | C17H16O2 | Naphthalene core; distinct aromatic properties |

| tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | C18H21NO3 | Hydroxymethyl substitution; differing biological activity |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity Study:

- Antimicrobial Efficacy:

- Inflammation Modulation:

Q & A

Q. What are the common synthetic routes for tert-butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate, and how are key intermediates purified?

Methodological Answer: A typical synthesis involves Boc protection of the indole nitrogen, followed by electrophilic substitution or cross-coupling reactions. For example:

- Step 1 : Protect the indole NH using di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with triethylamine (TEA) and DMAP as catalysts .

- Step 2 : Introduce substituents via Grignard addition (e.g., using Mg and 5-bromo-1-pentene in THF) or Friedel-Crafts α-arylation .

- Purification : Column chromatography (silica gel, Et₂O/hexanes or EtOAc/hexanes gradients) yields pure intermediates. For example, reports a 77% yield using a 2:1 Et₂O/hexanes system .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns. For example, the Boc group appears as a singlet at δ ~1.6 ppm (9H), and aromatic protons resolve at δ 6.2–8.0 ppm .

- X-ray Crystallography : Employ SHELX or ORTEP-III for structure refinement. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .

- TLC : Monitor reactions using silica plates with EtOAc/hexanes (e.g., Rf = 0.21 in 2:1 Et₂O/hexanes) .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile solvents (e.g., THF, CH₂Cl₂) .

- Disposal : Neutralize waste with NaBO₃·4H₂O (for BH₃·THF) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved regioselectivity in indole functionalization?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). demonstrates flow-chemistry optimization for similar heterocycles, reducing side reactions .

- Steric/Electronic Control : Electron-withdrawing groups (e.g., Boc) direct electrophiles to the 5-position. For example, Boc protection in ensures selective α-arylation at C2 .

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure determination?

Methodological Answer:

Q. What strategies validate analytical methods for quantifying trace impurities in synthesized batches?

Methodological Answer:

Q. How do steric effects influence electrophilic substitution patterns in Boc-protected indoles?

Methodological Answer:

Q. Can computational modeling predict reactivity or crystal packing for derivatives?

Methodological Answer:

Q. What challenges arise in crystallizing derivatives with flexible side chains, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.